HPLC Validation: Comparable Impurity Performance
In a validated HPLC method for olaparib raw materials, Olaparib Impurity 15, listed as one of the seven known impurities (I-VII), demonstrates analytical performance consistent with the entire impurity profile. The method exhibited excellent linearity, accuracy, and precision for all impurities, including Impurity 15 [1]. This ensures the method is reliable for quantifying Impurity 15 alongside other related substances, a critical requirement for batch release and stability studies [2].
| Evidence Dimension | HPLC method validation parameters: Linearity and Recovery |
|---|---|
| Target Compound Data | Linearity r ≥ 0.9997; Average Recovery ≥ 92.0% |
| Comparator Or Baseline | Other specified Olaparib impurities (I-VII) |
| Quantified Difference | No significant difference reported; all impurities met the same method performance criteria (r ≥ 0.9997, Recovery ≥ 92.0%, RSD < 4.0%) [1]. |
| Conditions | YMC-Pack pro C18 AS column, gradient elution with phosphate buffer/methanol/acetonitrile, 30°C, 210 nm detection [1]. |
Why This Matters
This data assures a procurement decision: the validated method performs consistently for Impurity 15 as it does for other critical impurities, minimizing the risk of method redevelopment or validation failure.
- [1] ZOU Yan, WU Hai-long, DENG Li, HU Chuan, LI Hong-ming. (2024). HPLC determination of related substances in olaparib raw materials. Chinese Journal of Pharmaceutical Analysis, 44(8): 1379-1386. View Source
- [2] SynZeal. (n.d.). Olaparib Impurity 15. Olaparib Impurity 15 can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Olaparib. View Source
